3-(butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
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Overview
Description
3-(butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with butoxymethyl, chloro, and trifluoroethyl groups. The incorporation of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is the reaction of a suitable pyrazole precursor with butoxymethyl chloride, followed by chlorination and trifluoroethylation. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, including the use of green chemistry principles, can enhance the sustainability and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield dechlorinated or defluorinated products.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups at specific positions on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-(butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 3-(butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological membranes and target proteins. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 3-(methoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 3-(ethoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 3-(butoxymethyl)-4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Uniqueness
The uniqueness of 3-(butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole lies in its specific combination of functional groups, which confer distinct chemical and physical properties. The butoxymethyl group provides flexibility and hydrophobicity, while the chloro and trifluoroethyl groups enhance reactivity and stability. These properties make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClF3N2O/c1-2-3-4-17-6-9-8(11)5-16(15-9)7-10(12,13)14/h5H,2-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLPVMBMASXYRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1Cl)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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